8-fluoro-5-(2-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Properties
IUPAC Name |
8-fluoro-5-[(2-fluorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O2/c1-32-19-7-4-5-16(11-19)13-29-15-28-23-20-12-18(26)9-10-22(20)30(24(23)25(29)31)14-17-6-2-3-8-21(17)27/h2-12,15H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXKXIZDBYARCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-fluoro-5-(2-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole family, which has garnered attention due to its potential biological activities, particularly in the realm of kinase inhibition and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 431.4 g/mol
- CAS Number : 1217010-89-3
The structure of the compound includes a pyrimido[5,4-b]indole backbone with fluorobenzyl and methoxybenzyl substituents, which are crucial for its biological activity.
Kinase Inhibition
Research indicates that compounds within the pyrimidoindole class exhibit significant inhibitory activity against various kinases. The specific activity of 8-fluoro-5-(2-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has been evaluated against several key kinases:
| Kinase | IC (µM) | Activity |
|---|---|---|
| CDK5/p25 | Not Active | No inhibition observed |
| CK1δ/ε | 0.6 - 0.7 | Submicromolar inhibition |
| DYRK1A | 3.1 | Micromolar inhibition |
| GSK-3α/β | Not Active | No inhibition observed |
The compound demonstrates selective inhibition primarily towards CK1δ/ε and DYRK1A, suggesting potential applications in therapeutic areas targeting these kinases .
Antiviral Activity
In addition to kinase inhibition, this compound has shown promising antiviral properties. Specifically, it has been investigated for its effectiveness against Hepatitis B virus (HBV):
- In vitro Activity : The compound exhibited nanomolar inhibitory activity against HBV, indicating a strong potential as an antiviral agent. Molecular docking studies have suggested that its mechanism may involve direct interaction with viral proteins essential for HBV replication .
Case Studies and Research Findings
-
Kinase Inhibition Study :
A study published in PMC evaluated various pyrimidoindoles, including derivatives similar to the target compound. The findings indicated that modifications in the benzyl substituents significantly influenced kinase selectivity and potency. The compound's ability to inhibit CK1δ/ε at submicromolar concentrations highlights its potential as a therapeutic agent in diseases where these kinases are implicated . -
Antiviral Mechanism Exploration :
Another research article detailed the synthesis and biological evaluation of related compounds against HBV. The study utilized both in vitro assays and molecular modeling to elucidate the binding interactions between the compound and viral components. Results demonstrated that specific structural features were critical for enhancing antiviral efficacy .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Positionality: The target compound differs from the HBV-active Compound 3 (CAS: Not provided) in the positions of fluorine and methoxy groups. Compound 3’s 4-fluorobenzyl and 2-methoxybenzyl substituents likely enhance HBV inhibition via optimized protein binding .
- Functional Group Additions : Acetamide derivatives (e.g., CAS 1189660-41-0) introduce hydrogen-bonding capabilities, which may improve target selectivity .
Physicochemical and Pharmacokinetic Profiles
- LogP and Solubility : The target compound’s fluorine atoms likely improve metabolic stability and blood-brain barrier penetration compared to chlorine-containing analogs .
- Toxicity: No toxicity data is provided, but halogenated benzyl groups (e.g., 2-chloro-4-fluorobenzyl in CAS 1216927-02-4) may pose higher cytotoxicity risks .
Q & A
Q. What is the optimal synthetic route and crystallization method for this compound?
The compound is synthesized via a multi-step process and crystallized from acetonitrile, yielding monoclinic crystals (space group P2₁/n) with unit cell parameters: a = 16.366(3) Å, b = 6.0295(14) Å, c = 21.358(4) Å, β = 105.21(2)°, and Z = 4 . Key steps include regioselective benzylation of the pyrimidoindole core and purification via recrystallization. Acetonitrile is critical for achieving high-purity single crystals suitable for X-ray diffraction.
Q. How is the molecular structure validated experimentally?
Single-crystal X-ray diffraction confirms the spatial arrangement, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) that stabilize the crystal lattice. The asymmetric unit contains one molecule, with fluorobenzyl and methoxybenzyl substituents adopting distinct orientations due to steric and electronic effects .
Q. What in vitro assays are used to evaluate anti-HBV activity?
Nanomolar inhibitory activity against HBV is measured using cell-based assays (e.g., HepG2.2.15 cells), quantifying viral DNA reduction via qPCR. Dose-response curves are analyzed to determine IC₅₀ values, with controls for cytotoxicity (e.g., CC₅₀ in primary hepatocytes) .
Advanced Research Questions
Q. How do molecular docking predictions align with experimental antiviral activity?
Docking studies (e.g., using AutoDock Vina) identify potential binding to HBV polymerase or capsid proteins. Discrepancies between predicted binding affinities and experimental IC₅₀ values may arise from solvation effects, protein flexibility, or off-target interactions. Validation requires mutagenesis studies (e.g., Ala-scanning of predicted binding residues) .
Q. What is the role of fluorine and methoxy substituents in bioactivity?
Fluorine atoms enhance metabolic stability and modulate electron density, while the methoxy group improves solubility and influences π-stacking interactions. Comparative studies with analogs (e.g., 5-(4-fluorobenzyl) vs. 5-(2-fluorobenzyl)) show that substituent position impacts HBV inhibition by ~10-fold, suggesting steric optimization is critical .
Q. How can crystallographic data inform formulation strategies?
The monoclinic packing (density = 1.429 g/cm³) reveals weak van der Waals interactions, suggesting poor solubility in aqueous media. Co-crystallization with cyclodextrins or PEG-based excipients may improve bioavailability by disrupting tight crystal packing .
Q. How should researchers address contradictions between theoretical and experimental data?
For example, if docking predicts strong binding to a non-essential viral protein, validate via knock-down assays (siRNA) or competitive binding experiments. Statistical tools like RMSD analysis of docking poses and molecular dynamics simulations (e.g., GROMACS) can refine computational models .
Q. What challenges arise in synthesizing intermediates for this compound?
Multi-step synthesis requires strict control over reaction conditions (e.g., temperature for benzylation to avoid byproducts). Intermediate purification challenges include separating regioisomers (e.g., 3- vs. 5-benzylated products) using preparative HPLC with C18 columns and acetonitrile/water gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
